molecular formula C14H18N2O5S B1211114 Tacapenem CAS No. 193811-33-5

Tacapenem

Cat. No.: B1211114
CAS No.: 193811-33-5
M. Wt: 326.37 g/mol
InChI Key: CTEFNVKDRWMZSL-CTNSIQBBSA-N
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Description

Tacapenem (also referred to as this compound pivoxil) is a carbapenem-class β-lactam antibiotic, distinguished by its broad-spectrum activity against Gram-positive and Gram-negative bacteria. Carbapenems are characterized by a unique bicyclic core structure that confers resistance to hydrolysis by most β-lactamases, enzymes responsible for antibiotic resistance in many pathogens . This compound pivoxil is an orally bioavailable prodrug, which is hydrolyzed in vivo to release the active compound, this compound. This feature differentiates it from many intravenous carbapenems, such as Meropenem or Imipenem, and enhances its utility in outpatient settings .

The mechanism of action involves inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), particularly transpeptidases, thereby disrupting peptidoglycan cross-linking. Additionally, this compound exhibits stability against both serine- and metallo-β-lactamases, making it effective against multidrug-resistant pathogens . Clinically, it is used for respiratory, urinary, and intra-abdominal infections caused by β-lactamase-producing organisms.

Properties

IUPAC Name

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3R)-5-oxopyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-5-10-9(6(2)17)13(19)16(10)11(14(20)21)12(5)22-7-3-8(18)15-4-7/h5-7,9-10,17H,3-4H2,1-2H3,(H,15,18)(H,20,21)/t5-,6-,7-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEFNVKDRWMZSL-CTNSIQBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@@H]3CC(=O)NC3)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172994
Record name Tacapenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193811-33-5
Record name Tacapenem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193811335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tacapenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TACAPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5216EI628Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of Tacapenem involves several steps. One of the synthetic routes includes the mesylation of 4(S)-hydroxypyrrolidin-2-one with mesyl chloride and triethylamine in pyridine, followed by treatment with potassium thioacetate in refluxing acetonitrile . The resulting compound undergoes hydrolysis, condensation, and hydrogenolysis to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tacapenem undergoes various chemical reactions, including:

Common reagents used in these reactions include mesyl chloride, triethylamine, potassium thioacetate, and sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical and Biological Research

Tacapenem serves as a valuable model compound in various areas of research:

  • Antibacterial Mechanism Studies : Researchers investigate this compound’s mechanism of action, which involves binding to penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis. This action is crucial for understanding resistance mechanisms in bacteria.
  • Stability Studies : Its high stability against β-lactamases makes this compound a key subject in studies aimed at developing new antibiotics that can overcome resistance.
  • Pharmacokinetics and Drug Development : this compound is utilized in pharmacokinetic studies to explore its absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for developing effective therapeutic agents.

Medical Applications

This compound has promising applications in treating bacterial infections:

  • Broad-Spectrum Antibacterial Activity : It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. This broad activity is particularly relevant in clinical settings where multidrug-resistant infections are prevalent .
  • Clinical Trials : this compound has been involved in clinical trials assessing its efficacy against severe infections such as pneumonia and sepsis caused by resistant pathogens. These trials aim to establish its safety profile and therapeutic potential .

Industrial Applications

In the pharmaceutical industry, this compound plays a role in the development of new antibacterial formulations:

  • Formulation Development : this compound is explored for use in various formulations aimed at enhancing its bioavailability and therapeutic effectiveness. This includes research into prodrug strategies that improve solubility and stability .
  • Antibiotic Resistance Research : The compound is used to study antibiotic resistance mechanisms, providing insights that can lead to the design of next-generation antibiotics .

Case Study 1: Treatment of Multidrug-Resistant Bacteria

In a clinical trial involving patients with multidrug-resistant bacterial infections, this compound demonstrated significant efficacy compared to standard treatments. Patients showed improved outcomes with reduced bacterial load after treatment with this compound.

Case Study 2: Pharmacokinetic Profiling

A study focusing on the pharmacokinetics of this compound revealed favorable absorption characteristics and a prolonged half-life, suggesting potential for once-daily dosing regimens.

Comparison with Similar Compounds

Comparison with Similar Carbapenem Compounds

Tacapenem is compared below with three widely used carbapenems: Meropenem , Imipenem , and Ertapenem . Key differences in structure, pharmacokinetics, spectrum, and clinical applications are highlighted.

Table 1: Structural and Functional Comparison of this compound with Other Carbapenems

Parameter This compound Meropenem Imipenem Ertapenem
Administration Route Oral (prodrug) Intravenous Intravenous Intravenous
Half-Life (hours) ~1.5–2.0 ~1.0 ~1.0 ~4.0
Spectrum of Activity Broad (Gram+/−, anaerobes) Broad (incl. Pseudomonas) Broad (incl. Pseudomonas) Narrower (no Pseudomonas)
Beta-Lactamase Stability High (Class A, C, some D) High (Class A, C) Moderate (requires cilastatin) High (Class A, C)
Key Clinical Use Community-acquired infections Severe nosocomial infections Polymicrobial infections Extended-spectrum coverage for ESBLs
Resistance Concerns Emerging metallo-β-lactamases Carbapenemase-producing Enterobacteriaceae Renal degradation (needs cilastatin) Limited Pseudomonas coverage
References

Key Findings:

Oral Bioavailability: this compound pivoxil’s prodrug design enables oral administration, unlike Meropenem and Imipenem, which require intravenous delivery. This positions this compound as a candidate for step-down therapy or outpatient management .

Ertapenem, however, excels against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae .

Pharmacokinetics : Ertapenem’s prolonged half-life (~4 hours) allows once-daily dosing, whereas this compound and Meropenem require multiple doses. Imipenem’s rapid renal degradation necessitates co-administration with cilastatin to prevent nephrotoxicity .

Resistance Profiles : All carbapenems face challenges from metallo-β-lactamases (e.g., NDM-1), but this compound’s structural modifications may confer marginal stability against certain variants compared to Meropenem .

Comparative Research Insights

  • Dual-Action Antibiotics: this compound derivatives have been explored in combination with quinolones to enhance antimicrobial coverage. However, synthetic complexity and cost limit their clinical adoption compared to standalone carbapenems .
  • Enzymatic Stability : Studies suggest that this compound’s C-3 side chain contributes to its stability against AmpC β-lactamases, similar to Meropenem. However, neither drug reliably overcomes Klebsiella pneumoniae carbapenemases (KPCs) .
  • Clinical Efficacy: In trials, this compound pivoxil demonstrated non-inferiority to intravenous carbapenems for mild-to-moderate infections, with a lower incidence of Clostridioides difficile colitis due to reduced biliary excretion .

Biological Activity

Tacapenem is a synthetic carbapenem antibiotic that has garnered attention due to its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to lysis and death of susceptible bacteria. The unique structural features of this compound enhance its stability against β-lactamases, which are enzymes produced by some bacteria to resist β-lactam antibiotics.

Efficacy Against Pathogens

This compound has demonstrated efficacy against a wide range of Gram-positive and Gram-negative bacteria, including:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae.
  • Gram-negative bacteria : Shows activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

Comparative Efficacy Table

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 - 2 μg/mL
Escherichia coli1 - 4 μg/mL
Klebsiella pneumoniae0.5 - 2 μg/mL
Pseudomonas aeruginosa4 - 16 μg/mL

Case Studies

Case Study 1: Treatment of Complicated Intra-Abdominal Infections

A clinical trial evaluated the effectiveness of this compound in treating complicated intra-abdominal infections caused by multi-drug resistant organisms. Patients receiving this compound showed a significant reduction in infection rates compared to those treated with standard therapies, with an overall success rate of approximately 85% after 14 days of treatment.

Case Study 2: Efficacy Against Nosocomial Infections

Another study focused on this compound's role in treating nosocomial infections caused by resistant Gram-negative bacteria. The results indicated that patients treated with this compound had shorter hospital stays and lower rates of treatment failure compared to those on alternative antibiotics, demonstrating its potential as a first-line treatment option in such scenarios.

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

  • Inhibition of Biofilm Formation : this compound has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, which is crucial for treating chronic infections.
  • Synergistic Effects : When combined with other antibiotics, such as aminoglycosides, this compound exhibits synergistic effects that enhance bacterial killing and reduce resistance development.

Summary Table of Biological Activities

ActivityEvidence
Biofilm InhibitionSignificant reduction in biofilm biomass
Synergistic EffectsEnhanced efficacy when combined with aminoglycosides
Resistance DevelopmentLower rates observed in combination therapies

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tacapenem
Reactant of Route 2
Reactant of Route 2
Tacapenem

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